N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide
CAS No.: 117067-49-9
Cat. No.: VC13243244
Molecular Formula: C16H16N4O
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117067-49-9 |
|---|---|
| Molecular Formula | C16H16N4O |
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | N-[benzotriazol-1-yl-(4-methylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C16H16N4O/c1-11-7-9-13(10-8-11)16(17-12(2)21)20-15-6-4-3-5-14(15)18-19-20/h3-10,16H,1-2H3,(H,17,21) |
| Standard InChI Key | UOSLVBIPCWVFIZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(NC(=O)C)N2C3=CC=CC=C3N=N2 |
| Canonical SMILES | CC1=CC=C(C=C1)C(NC(=O)C)N2C3=CC=CC=C3N=N2 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure (Fig. 1) consists of a benzotriazole ring connected via a methylene bridge to a 4-methylphenyl group, with an acetamide substituent on the central carbon. This arrangement confers both rigidity and flexibility, enabling diverse molecular interactions.
Table 1: Key Molecular Properties of N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 280.32 g/mol |
| CAS Number | 117067-49-9 |
| IUPAC Name | N-[benzotriazol-1-yl-(4-methylphenyl)methyl]acetamide |
| SMILES | CC1=CC=C(C=C1)C(NC(=O)C)N2C3=CC=CC=C3N=N2 |
Physicochemical Characteristics
While specific data on melting/boiling points and solubility are unavailable, the compound’s hydrophobicity is inferred from its aromatic and methyl groups. The acetamide moiety may enhance water solubility compared to non-polar benzotriazole derivatives.
Synthesis and Manufacturing Processes
Reaction Pathways
The synthesis of N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide likely involves multi-step reactions:
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Formation of the benzotriazole intermediate: Benzotriazole is synthesized via cyclization of o-phenylenediamine with nitrous acid .
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Alkylation: Introduction of the 4-methylbenzyl group using a Friedel-Crafts alkylation or nucleophilic substitution.
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Acetylation: Reaction with acetic anhydride or acetyl chloride to attach the acetamide group.
Optimization Considerations:
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Temperature control to prevent decomposition of sensitive intermediates.
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Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction efficiency.
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Purification via column chromatography or recrystallization .
Pharmacological Activities and Mechanisms of Action
Anti-Inflammatory and Anticancer Properties
The benzotriazole moiety may modulate NF-κB, a transcription factor central to inflammatory responses . Additionally, benzotriazole-based compounds inhibit tubulin polymerization, a mechanism exploited in anticancer therapies .
Comparative Analysis with Related Benzotriazole Derivatives
Table 2: Structural and Functional Comparison
This compound’s acetamide group distinguishes it from sulfanyl or non-substituted derivatives, potentially enhancing bioavailability and target specificity .
Applications in Medicinal Chemistry and Drug Development
Lead Compound Optimization
The acetamide group offers a site for structural modification to improve pharmacokinetic properties. For example:
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Hydrophilic modifications: Introducing hydroxyl or amine groups to enhance solubility.
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Bioisosteric replacement: Swapping benzotriazole with indole or purine scaffolds to reduce toxicity .
Targeted Drug Delivery
Conjugation with nanoparticle carriers could mitigate off-target effects, a strategy successfully employed with other benzotriazole derivatives .
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